molecular formula C15H13ClF3N3OS B2970215 N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea CAS No. 338407-35-5

N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea

Cat. No. B2970215
CAS RN: 338407-35-5
M. Wt: 375.79
InChI Key: DWGDWYIKRRIEKI-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Synthesis Analysis

The synthesis of TFMP derivatives involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include cyclocondensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Polymerization Initiators and Complex Formation

Research has demonstrated the role of similar compounds in initiating polymerization processes. For example, trifluoromethanesulphonates have been shown to be strongly solvated with their conjugate acid, influencing the protonation and polymerization of olefins in specific solvents. This is relevant in creating covalent triflates under certain conditions, impacting the synthesis of ethylenic compounds and ethers (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Synthesis of Fluorinated Compounds

Another study focused on the divergent chemical synthesis of prolines bearing fluorinated one-carbon units, utilizing N-[3-(Trifluoromethyl)homoallyl]sulfonamides. This research highlights the methodological advancements in introducing fluorinated groups into complex molecules, which can have significant implications for developing pharmaceuticals and agrochemicals (Nadano, Iwai, Mori, & Ichikawa, 2006).

Metal Complexes and Coordination Chemistry

A hexanuclear copper(I) complex and a cobalt(III) complex of 1-ethyl-3-phenyl-thiourea were synthesized, showcasing the potential of such compounds in forming intricate metal-organic structures. These complexes were analyzed for their structural characteristics, providing insights into the coordination chemistry and potential applications in catalysis and material science (Singh, Bharty, Bharati, Bharti, Singh, & Singh, 2015).

Atmospheric Chemistry and Environmental Science

The atmospheric oxidation of polyfluorinated amides, including compounds similar in structure to N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea, was studied to understand their role as historical sources of perfluorinated carboxylic acids in the environment. This research is crucial for assessing the environmental impact and persistence of fluorinated organic compounds (Jackson, Wallington, & Mabury, 2013).

Material Science and Polymer Chemistry

In the realm of material science, research into the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, similar in complexity to the compound , has led to the development of materials with high refractive indices and small birefringence. Such materials have significant applications in optical technologies and electronics (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3OS/c1-2-20-14(23)22-11-5-3-4-6-12(11)24-13-10(16)7-9(8-21-13)15(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGDWYIKRRIEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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